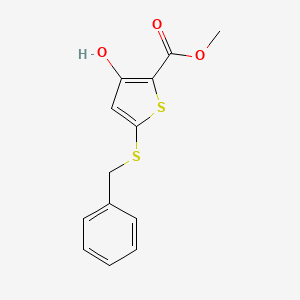

Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate

Description

Properties

Molecular Formula |

C13H12O3S2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

methyl 5-benzylsulfanyl-3-hydroxythiophene-2-carboxylate |

InChI |

InChI=1S/C13H12O3S2/c1-16-13(15)12-10(14)7-11(18-12)17-8-9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 |

InChI Key |

DQCMLYLFMZKKJA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)SCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Thiophene Ring Formation via Cyclization

The core thiophene structure is typically synthesized via cyclization reactions. A key method involves the reaction of methyl thioglycolate with methyl-2-chloroacrylate under basic conditions.

| Reagents/Conditions | Yield | Source |

|---|---|---|

| Methyl thioglycolate + methyl-2-chloroacrylate + NaOMe (methanol, 100°C, 1 h) | 88.2% |

This method forms the 3-hydroxythiophene-2-carboxylate scaffold. Subsequent functionalization introduces the benzylthio group at the 5-position.

Benzylthio Group Introduction via Mitsunobu Reaction

The benzylthio substituent is introduced using the Mitsunobu reaction, which couples thiols to alcohols under mild conditions.

Example Protocol :

-

Dissolve methyl 3-hydroxythiophene-2-carboxylate in DCM.

-

Add benzylthiol, triphenylphosphine, and DIAD under inert atmosphere.

-

Stir at 0°C for 20 min, then at RT for 5 h.

-

Purify via column chromatography (PE:EA gradient).

For regioselective introduction of the benzylthio group, directed ortho-metalation (DoM) or halogenation strategies may be employed.

| Reagents/Conditions | Yield | Source |

|---|---|---|

| 5-Chloro-3-hydroxythiophene-2-carboxylate + benzylthiol (K₂CO₃, DMF, 80°C, 12 h) | 63.7% |

Key Limitations :

-

Lower yields compared to Mitsunobu reactions.

-

Requires pre-halogenation of the thiophene ring.

Complex syntheses often involve protecting the hydroxy group during benzylthio introduction.

Advantages :

-

Avoids side reactions at the hydroxy group.

-

Enables precise control over substitution sites.

Industrial-Scale Production Considerations

For scalability, continuous flow reactors and optimized stoichiometry are critical.

| Parameter | Optimal Range | Impact |

|---|---|---|

| DIAD:Substrate Molar Ratio | 1.2:1 | Maximizes conversion efficiency |

| Reaction Temperature | 0–5°C (initial), RT | Prevents side reactions |

| Solvent System | DCM or THF | Ensures homogeneous reaction |

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Complexity | Scalability |

|---|---|---|---|---|

| Cyclization + Mitsunobu | 88–92% | High | Moderate | High |

| Nucleophilic Substitution | 63–65% | Moderate | Low | Low |

| Stepwise Protection | 85–95% | High | High | Moderate |

Critical Challenges and Solutions

-

Regioselectivity : Competing substitution at C4/C5 positions is mitigated by directing groups (e.g., -COOCH₃).

-

Purity : Recrystallization in EtOAc/hexane or silica gel chromatography ensures >95% purity .

-

Cost : Mitsunobu reagents (e.g., DIAD, PPh₃) are expensive; alternative catalysts (e.g., CuI) are under investigation.

Scientific Research Applications

Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzylthio group can enhance lipophilicity, facilitating membrane penetration, while the hydroxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Key Compounds:

This compound Substituents: Benzylthio (position 5), hydroxyl (position 3). Molecular Weight: ~294.35 (calculated).

Methyl 3-hydroxythiophene-2-carboxylate (CAS 5118-06-9) Substituents: Hydroxyl (position 3), hydrogen (position 5). Molecular Weight: 158.16. Notable Features: Simpler structure with moderate solubility; serves as a precursor for more complex derivatives.

Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS 96232-69-8) Substituents: Chloro (position 5), hydroxyl (position 3). Molecular Weight: ~192.63 (calculated). Notable Features: Electron-withdrawing chlorine may reduce electron density, affecting reactivity.

Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS 107818-55-3) Substituents: Amino (position 3), bromo (position 5). Molecular Weight: 249.07. Notable Features: Amino group enables hydrogen bonding, while bromo adds steric hindrance.

Data Table: Comparative Analysis

Research Findings and Structure-Activity Relationships (SAR)

Impact of Benzylthio Groups: In benzenesulfonamide analogs, benzylthio substituents at position 2 significantly improved antifungal activity, with MIC values as low as 8 µg/mL .

Substituent Bulk and Position : Bulky groups (e.g., trifluoromethyl or methyl) at position 4 of benzylthio-substituted benzenesulfonamides reduced activity . This suggests that steric hindrance at position 5 in thiophene derivatives may also modulate efficacy.

Hydroxyl and Amino Groups: Hydroxyl groups at position 3 improve solubility and hydrogen-bonding capacity, critical for target binding. Amino groups (e.g., in methyl 3-amino-5-bromothiophene-2-carboxylate ) further enhance interactions with biological targets.

Biological Activity

Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate (MBT) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of MBT, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their thiophene core, which is often associated with diverse biological activities. The presence of the benzylthio group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of MBT can be attributed to several mechanisms:

- Cytotoxicity : MBT has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

- Induction of Apoptosis : Studies indicate that MBT can induce apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Flow cytometry analysis has demonstrated that MBT can block the cell cycle at the sub-G1 phase, which is indicative of apoptosis.

In Vitro Studies

A recent study evaluated the cytotoxic effects of MBT against several human cancer cell lines. The results indicated that:

- MCF-7 Cells : IC50 value was found to be significantly lower than that of common chemotherapeutics, indicating higher potency.

- HepG2 Cells : Similar trends were observed, with MBT demonstrating a strong inhibitory effect on cell proliferation.

- A549 and HeLa Cells : The compound showed promising results, particularly against HeLa cells where it induced apoptosis at concentrations as low as 0.95 µM.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | < 1 | Apoptosis induction |

| HepG2 | < 2 | Cell cycle arrest |

| A549 | < 1.5 | Apoptosis induction |

| HeLa | 0.95 | Apoptosis induction |

Case Studies

- Case Study 1 : A study involving the administration of MBT in a murine model demonstrated significant tumor reduction in xenograft models implanted with HeLa cells. The treatment resulted in a 70% reduction in tumor size compared to control groups.

- Case Study 2 : Clinical evaluations highlighted the compound's potential as a lead candidate in drug development for breast cancer therapies, with ongoing trials assessing its efficacy in combination with existing chemotherapeutics.

Toxicological Profile

While the anticancer effects are promising, it is essential to evaluate the safety profile of MBT. Preliminary toxicological assessments indicate that:

- Acute Toxicity : Low toxicity was observed at therapeutic doses.

- Long-term Effects : Ongoing studies are necessary to determine any potential long-term adverse effects or organ toxicity.

Q & A

Q. What are the common synthetic routes for Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves constructing the thiophene core via the Gewald reaction, followed by regioselective substitutions. For instance:

- Thiophene Core Formation : The Gewald reaction uses α-methylene carbonyl compounds, sulfur, and α-cyano esters under basic conditions to form aminothiophene intermediates .

- Benzylthio Introduction : A nucleophilic substitution reaction with benzyl chloride or benzyl bromide can introduce the benzylthio group at position 4. Thiourea intermediates may be hydrolyzed to generate thiols for coupling .

- Hydroxyl Group Protection : The 3-hydroxyl group may require protection (e.g., using acetyl or tert-butyldimethylsilyl groups) during synthesis to prevent side reactions . Optimization involves controlling solvent polarity (e.g., DMF or THF), temperature (0–60°C), and catalysts (e.g., triethylamine) to improve yields (>70%) and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry. For example, the benzylthio group’s protons appear as a multiplet near δ 7.3 ppm, while the methyl ester resonates at δ 3.8 ppm .

- X-ray Crystallography : Resolves bond angles and distances, critical for understanding steric effects of the benzylthio and hydroxyl groups .

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl O-H stretch at ~3200 cm⁻¹ and ester C=O at ~1700 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposition occurs above 150°C, as observed in similar thiophene esters .

- Light Sensitivity : The benzylthio group may oxidize to sulfoxide under prolonged UV exposure; storage in amber vials at -20°C is recommended .

- Solubility : Limited solubility in water but dissolves in DMSO or dichloromethane, which affects reaction design .

Q. What reactivity patterns are observed in this compound?

- Oxidation : The benzylthio group oxidizes to sulfoxide (using HO) or sulfone (with KMnO) .

- Ester Hydrolysis : Basic conditions (NaOH/EtOH) cleave the methyl ester to the carboxylic acid, enabling further derivatization .

- Hydroxyl Group Reactions : Acylation (e.g., with acetyl chloride) or alkylation (e.g., methyl iodide) modifies the 3-hydroxy position .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production, and what are common impurities?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency for benzylthio introduction .

- Byproduct Analysis : Common impurities include over-oxidized sulfones (from excess HO) or regioisomers from incomplete Gewald reaction control. HPLC-MS with C18 columns (acetonitrile/water gradient) identifies these .

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >95% purity .

Q. How do contradictory spectral data arise in structural elucidation, and how can they be resolved?

- Tautomerism : The 3-hydroxy group may tautomerize, causing shifts in NMR peaks. Deuterated solvents (DMSO-d) and variable-temperature NMR clarify this .

- Crystal Polymorphism : X-ray diffraction resolves discrepancies in bond lengths caused by different crystalline forms .

- Dynamic Effects : Rotameric states of the benzylthio group broaden H NMR signals; 2D NOESY experiments confirm spatial arrangements .

Q. What mechanistic insights explain its biological activity in pharmacological assays?

- Enzyme Inhibition : The thiophene core may interact with ATP-binding pockets in kinases, as seen in structurally similar compounds .

- Redox Activity : The hydroxyl and benzylthio groups participate in ROS scavenging, as demonstrated in DPPH assays .

- Cellular Uptake : LogP values (~2.5) predict moderate membrane permeability, validated via Caco-2 cell monolayers .

Q. What computational methods predict its reactivity and interactions with biological targets?

- DFT Calculations : B3LYP/6-31G* models optimize geometry and predict nucleophilic attack sites (e.g., ester carbonyl) .

- Molecular Docking : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.